Diisohexyl phthalate
Description
Contextualizing Diisohexyl Phthalate (B1215562) within Phthalate Ester Research
Diisohexyl phthalate (DIHP) is a chemical compound belonging to the phthalate ester class. Phthalate esters are characterized structurally as diesters of phthalic acid. nih.gov They are primarily utilized as plasticizers, which are substances added to plastics to enhance their flexibility, longevity, and transparency. isotope.com The most common application for phthalate plasticizers is in the production of polyvinyl chloride (PVC). isotope.com Phthalates were first introduced in the 1920s and their use in PVC began in 1931. isotope.com
Structurally, DIHP is a diester featuring a benzenedicarboxylic acid head group connected to two ester side chains. industrialchemicals.gov.au Specifically, it possesses two branched and/or linear ester side chains, each with a backbone predominantly composed of five carbons. industrialchemicals.gov.au Within the broader family of phthalates, DIHP is often categorized with other so-called "transitional phthalates," a group that includes more well-known compounds such as butyl benzyl (B1604629) phthalate (BBP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP). industrialchemicals.gov.au Research into this class of compounds is extensive due to their widespread use and subsequent presence in the environment. isotope.comnih.gov Phthalates are not chemically bound to the plastic polymer, allowing them to be released into the environment over time, leading to human exposure through various routes including diet, inhalation, and dermal contact. isotope.com
Historical Overview of Research on this compound and Structurally Related Phthalates
Research into phthalates began to gain momentum following their commercial introduction in the 1920s and their incorporation into PVC in the 1930s. isotope.comwikipedia.org Much of the foundational and historical research has focused on high-production-volume phthalates like di(2-ethylhexyl) phthalate (DEHP), which was first produced commercially in the 1930s. nih.gov DEHP, along with DBP and BBP, has been the subject of numerous studies and regulatory reviews for decades. nih.govgreenfacts.org
Specific research focusing on this compound (DIHP) is more recent. For instance, a 2008 health hazard assessment report by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) noted the absence of international assessment reports for DIHP at the time and was prepared using literature surveys conducted up to September 2006. industrialchemicals.gov.au This indicates that significant, focused research on DIHP began later than for its more common analogues.
Much of the early understanding and prediction of DIHP's behavior was extrapolated from studies on structurally similar phthalates. industrialchemicals.gov.au For example, its toxicokinetics are often compared to di-n-hexyl phthalate (DnHP), which has a linear backbone instead of DIHP's branched one. industrialchemicals.gov.au The extensive body of research on compounds like DEHP, DBP, and DnHP has provided a framework for investigating transitional phthalates like DIHP, particularly concerning their potential as endocrine disruptors and their effects on reproductive health. industrialchemicals.gov.aunih.gov
Significance of this compound in Environmental and Human Health Sciences
The significance of this compound in environmental and human health sciences stems from its classification as a phthalate and its potential to act as an endocrine disruptor. nih.govnih.gov Phthalates as a class are known to interfere with normal hormone function, and there are concerns about their impact on reproductive health and development. nih.gov Research has shown that DIHP, or an isomeric mixture containing it, exhibits androgen receptor-antagonistic activities in in vitro studies. industrialchemicals.gov.au
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | nih.gov |
| Molecular Weight | 334.4 g/mol | nih.gov |
| Synonyms | 1,2-Benzenedicarboxylic acid, diisohexyl ester; Phthalic acid diisohexyl ester; Bis(4-methylpentyl) phthalate | nih.gov |
| CAS Number | 71850-09-4 | nih.gov |
| Description | Phthalate ester | nih.gov |
Table 2: Comparison of Selected Phthalates in Research
| Compound Name | Abbreviation | Primary Use | Key Research Focus |
| This compound | DIHP | Plasticizer | Endocrine disruption, potential reproductive and developmental toxicity. nih.govindustrialchemicals.gov.au |
| Di(2-ethylhexyl) phthalate | DEHP | Plasticizer for PVC | Endocrine disruption, reproductive toxicity, carcinogenicity in rodents, environmental fate. nih.govnih.govgreenfacts.org |
| Dibutyl phthalate | DBP | Plasticizer | Reproductive and developmental toxicity, endocrine disruption. industrialchemicals.gov.aunih.gov |
| Di-n-hexyl phthalate | DnHP | Plasticizer | Structural analogue for DIHP studies, reproductive and developmental toxicity. industrialchemicals.gov.au |
| Butyl benzyl phthalate | BBP | Plasticizer for foamed PVC | Male reproductive and developmental toxicity. isotope.comindustrialchemicals.gov.au |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-50-9, 71850-09-4, 259139-51-0 | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisohexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Toxicological Assessments of Diisohexyl Phthalate
Chronic Toxicity Studies of Diisohexyl Phthalate (B1215562)
Evidence suggests that Diisohexyl phthalate (DIHP) acts as a chronic toxicant. cpsc.govresearchgate.net While comprehensive long-term carcinogenicity studies for DIHP were not available, existing data from other toxicological investigations point to its potential for inducing chronic health effects. cpsc.govresearchgate.netindustrialchemicals.gov.au
Systemic Organ Effects in Experimental Models
Experimental studies have revealed that exposure to DIHP can lead to effects on various organ systems. cpsc.govcpsc.gov The liver and kidneys are primary targets for phthalate toxicity, and DIHP is expected to produce similar effects, particularly at high doses. industrialchemicals.gov.aunih.gov
Exposure to DIHP has been linked to adverse effects on the liver. cpsc.govfrontiersin.orgnih.govresearchgate.net Studies have reported increased liver weight and pathological changes following DIHP administration. cpsc.gov Phthalate exposure, in general, can lead to a range of hepatic issues including apoptosis (cell death), fibrosis (scarring), insulin (B600854) resistance, and altered cholesterol metabolism. frontiersin.org Other observed effects include inflammatory cell infiltration, changes in hepatocyte morphology, and increased oxidative stress. frontiersin.org
The table below summarizes the hepatic effects observed in experimental models exposed to various phthalates, including those structurally similar to DIHP.
| Observed Hepatic Effect | Associated Phthalates | Potential Consequences |
| Increased liver weight | DIHP, DEHP | Hepatomegaly, altered liver function |
| Hepatocellular necrosis | DEHP | Liver damage, inflammation |
| Hepatic fibrosis | DEHP | Impaired liver function, cirrhosis |
| Altered lipid metabolism | DEHP, DBP | Fatty liver disease, metabolic syndrome |
| Oxidative stress | DEHP, DIBP | Cellular damage, inflammation |
This table is based on findings from multiple studies on different phthalates and is intended to provide a general overview of potential hepatic effects.
The kidneys are another target organ for DIHP toxicity. cpsc.govfrontiersin.org Studies have shown that exposure to DIHP can result in increased kidney weight and other pathological changes. cpsc.gov Research on other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), has demonstrated that chronic exposure can lead to a significant decrease in kidney function and the development of focal cysts. nih.gov While specific data on DIHP-induced renal dysfunction is limited, the general toxicity profile of phthalates suggests a potential for adverse renal effects. industrialchemicals.gov.aunih.gov
Exposure to DIHP has been associated with an increase in pituitary weight. cpsc.gov Studies on other phthalates, like DEHP, have shown that they can interfere with the hypothalamus-pituitary axis, which is crucial for regulating various hormones. nih.govnih.gov For instance, DEHP exposure in rats has been shown to alter the expression of estrogen receptors in the pituitary gland, which can, in turn, affect the growth of lactotroph and somatotroph cells. researchgate.net
Reproductive and Developmental Toxicology of this compound
DIHP has been identified as a reproductive and developmental toxicant. cpsc.govcpsc.govfrontiersin.orgnih.govnih.govnih.govnih.govd-nb.infooup.comcanada.ca Concerns regarding the reproductive toxicity of phthalates stem from their ability to leach from plastic products and their potential to disrupt normal developmental processes. cpsc.gov
Male Reproductive System Impacts of this compound Exposure
Exposure to DIHP has been shown to have significant adverse effects on the male reproductive system. cpsc.govcpsc.govfrontiersin.orgnih.govnih.govnih.govcanada.caresearchgate.net These effects are part of a spectrum of abnormalities often referred to as "phthalate syndrome," which results from exposure during critical periods of development. canada.ca
Gestational exposure to DIHP in rats has been shown to cause testicular dysgenesis. frontiersin.org One of the key mechanisms is the disruption of fetal Leydig cell function. frontiersin.orgfrontiersin.org Leydig cells are responsible for producing testosterone (B1683101), a hormone critical for male sexual development. frontiersin.orgfrontiersin.org DIHP exposure has been found to reduce the size of fetal Leydig cells and decrease serum testosterone levels in male offspring. frontiersin.orgfrontiersin.org
Furthermore, DIHP can induce focal testicular hypoplasia and increase the percentage of multinucleated gonocytes, which are abnormal germ cells. frontiersin.org These testicular effects are similar to those caused by other phthalates with C4-C6 carbon skeletons. frontiersin.org The anti-androgenic activity of DIHP, meaning its ability to interfere with the action of male hormones, has been demonstrated in in vitro studies. industrialchemicals.gov.auresearchgate.net This interference with androgen signaling is a key factor in the developmental abnormalities observed. canada.ca
The table below details some of the specific male reproductive effects observed following DIHP exposure in experimental models.
| Effect | Observation | Mechanism |
| Reduced Fetal Leydig Cell Size | Dose-dependent reduction in cell and cytoplasm size. frontiersin.orgfrontiersin.org | Blockage of fetal Leydig cell development. frontiersin.orgfrontiersin.org |
| Decreased Serum Testosterone | Dose-dependent decrease in serum testosterone levels in male pups. frontiersin.orgfrontiersin.org | Disruption of testosterone synthesis by fetal Leydig cells. frontiersin.orgfrontiersin.org |
| Focal Testicular Hypoplasia | Increased incidence of focal testicular hypoplasia. frontiersin.org | Similar to defects produced by other C4-C6 phthalates. frontiersin.org |
| Increased Multinucleated Gonocytes | Dose-dependent increase in the percentage of multinucleated gonocytes. frontiersin.org | Manifestation of testicular dysgenesis syndrome (TDS). frontiersin.orgfrontiersin.org |
| Anti-Androgenic Activity | Demonstrated human androgen receptor-antagonistic activities in vitro. industrialchemicals.gov.auresearchgate.net | Interference with male hormone signaling. industrialchemicals.gov.auresearchgate.net |
Testicular and Epididymal Alterations
Studies have demonstrated that exposure to certain phthalates can lead to significant alterations in the testes and epididymis. For instance, a related compound, diisoheptyl phthalate (DiHP), has been shown to cause reduced testes and epididymis weights in F1 male adults. cpsc.gov Furthermore, testicular and epididymal lesions were also observed in this group. cpsc.gov Histological examinations have revealed seminiferous tubule destruction following exposure to some phthalates. cpsc.gov Animal studies on other phthalates like DEHP show that it can cause testicular damage, leading to a reduction in testis weight. nih.govresearchgate.net This is often characterized by tubular atrophy and testicular degeneration. nih.gov
Accessory Reproductive Organ Weights and Histopathology
Accessory reproductive organs in males are also susceptible to the effects of phthalate exposure. Studies on compounds structurally similar to DIHP have shown reductions in the weights of the seminal vesicles and prostate. nih.govresearchgate.net In a two-generation study involving diisoheptyl phthalate (DiHP), the weights of male accessory organs were reduced in high-dose F1 offspring. industrialchemicals.gov.au
Androgen Receptor-Mediated Activities and Anti-androgenic Effects
This compound has been identified as having anti-androgenic properties. researchgate.net It has demonstrated anti-androgenic activity in human androgen receptor (hAR) transactivation assays. industrialchemicals.gov.au Phthalates with moderate-length side chains, like DIHP, have shown anti-androgenic activities mediated by the human androgen receptor. researchgate.net This anti-androgenic action is a key aspect of phthalate toxicity. ksdb.org The "phthalate syndrome," a collection of male reproductive development effects, is linked to androgen insufficiency caused by altered Leydig cell function. canada.ca Effects associated with this syndrome include reduced anogenital distance and nipple retention in males. edlists.org
Female Reproductive System Impacts of this compound Exposure
The female reproductive system is also a target for the toxic effects of phthalates, including DIHP. industrialchemicals.gov.au These chemicals can interfere with hormonal balance and the function of reproductive organs. nih.gov
Uterine and Ovarian Responses
Research indicates that DIHP has weak estrogenic properties. It has been shown to be a weak competitive agonist at the estrogen receptor and can weakly induce estrogen receptor-mediated gene expression in vitro. industrialchemicals.gov.au However, in vivo studies have shown that DIHP did not lead to an increase in uterine weight. industrialchemicals.gov.au Other phthalates, such as DEHP, have been found to alter the expression of steroid hormone receptors in the uterus. ksdb.org Exposure to certain phthalate mixtures has been associated with an increase in uterine and ovarian weight in the F3 generation. mdpi.com Studies on the related compound diisoheptyl phthalate (DiHP) showed a reduction in ovary weight in high-dose F1 offspring. industrialchemicals.gov.au
Estrogen Receptor-Mediated Activities (Agonistic and Antagonistic)
This compound (DIHP) has demonstrated varied activity on estrogen receptors (ER) in laboratory studies. In vitro research has shown that DIHP can act as an agonist for estrogen receptor α (ERα) and as an antagonist for estrogen receptor β (ERβ). glpbio.combenchchem.com One study reported that a mixture of DIHP isomers exhibited estrogenic activity in a human ERα reporter gene assay but not in an ERβ assay. industrialchemicals.gov.au This same study also noted anti-estrogenic activity via ERβ when 17β-estradiol was present. industrialchemicals.gov.au
However, the estrogenic activity of DIHP appears to be weak and may not translate to in vivo effects. For instance, in MCF-7 cells, DIHP did not induce significant luciferase activity, suggesting a lack of significant estrogen receptor-mediated activity in that specific assay. glpbio.com Furthermore, in animal studies, orally administered DIHP did not produce a consistent effect on uterine weight or induce vaginal epithelial cell cornification in rats, indicating a lack of significant estrogenic activity in the body. glpbio.com Some studies have even reported negative results for estrogenic activity in a recombinant yeast assay. industrialchemicals.gov.au
Table 1: Estrogen Receptor-Mediated Activities of this compound
| Assay Type | Receptor | Activity | Finding |
|---|---|---|---|
| Human ERα reporter gene assay | ERα | Agonistic | Showed estrogenic activity industrialchemicals.gov.au |
| Human ERβ reporter gene assay | ERβ | No Agonistic Activity | Did not show estrogenic activity industrialchemicals.gov.au |
| Human ERβ reporter gene assay (with 17β-estradiol) | ERβ | Antagonistic | Demonstrated anti-estrogenic activity industrialchemicals.gov.au |
| MCF-7 cell luciferase assay | Estrogen Receptor | No Significant Activity | Did not induce significant luciferase activity glpbio.com |
| In vivo rat uterotrophic assay | Estrogen Receptor | No Significant Activity | Did not have a reproducible effect on uterine wet weight glpbio.com |
| In vivo rat vaginal cornification assay | Estrogen Receptor | No Significant Activity | Did not induce significant vaginal epithelial cell cornification glpbio.com |
| Recombinant yeast assay | Estrogen Receptor | Negative | Negative for estrogenic activity industrialchemicals.gov.au |
Fertility and Pregnancy Outcomes
The impact of this compound on fertility and pregnancy outcomes is a significant area of concern, largely extrapolated from studies on similar phthalates. industrialchemicals.gov.au While direct studies on DIHP are limited, the broader class of phthalates has been associated with adverse reproductive effects. nih.govcansa.org.za Phthalates are considered endocrine disruptors and can interfere with reproductive development. nih.gov
For closely related phthalates like di-n-hexyl phthalate (DnHP), studies in rodents have shown that exposure can lead to reduced fertility in both males and females. industrialchemicals.gov.au In a continuous breeding study, DnHP affected the number of litters produced and the survival of pups at all tested doses. nih.gov Prenatal exposure to certain phthalates has been linked to outcomes such as preterm birth and maternal glucose disorders. cansa.org.za Animal studies on other phthalates have demonstrated that high doses can decrease the number of live births. cansa.org.za The combination of effects associated with some phthalates is often referred to as 'phthalate syndrome'. nih.gov
Developmental Toxicity and Offspring Health Outcomes
Developmental toxicity is a key concern with this compound and other related compounds. industrialchemicals.gov.aucpsc.gov Phthalate esters, as a class, are recognized as endocrine disruptors that can decrease fetal testis testosterone production. nih.gov This disruption can lead to a variety of malformations in offspring. nih.gov Prenatal exposure to phthalates has been associated with growth restriction in infants and children. cansa.org.za
Fetal Growth and Viability
Studies on phthalates structurally similar to DIHP have indicated potential effects on fetal growth and viability. For instance, a closely related compound, diisoheptyl phthalate (DiHP), has been shown to cause an increase in resorptions and a decrease in the number of live fetuses in animal studies. industrialchemicals.gov.au Exposure to DiHP was also associated with changes in fetal weights. cpsc.gov Another analogue, di-n-hexyl phthalate (DnHP), adversely affected pup survival in mouse reproductive toxicity studies. nih.gov
Skeletal and Visceral Malformations
Exposure to phthalates during development has been linked to skeletal and visceral malformations. cpsc.gov In studies involving the related compound diisoheptyl phthalate (DiHP), an increased incidence of fetuses with external, visceral, and skeletal malformations was observed. industrialchemicals.gov.au These included abnormalities such as anophthalmia (absence of one or both eyes), microphthalmia (abnormally small eyes), and issues with blood vessels. industrialchemicals.gov.au Skeletal issues observed included agenesis (failure to develop), misshapen, fused, or malformed bones of the skull, sternebrae, ribs, and vertebrae. industrialchemicals.gov.au
External Genital Abnormalities: Anogenital Distance, Cryptorchidism, Hypospadias
A significant area of concern regarding phthalate exposure is the induction of "phthalate syndrome," which includes a range of male reproductive tract abnormalities. nih.gov These malformations are believed to result from the anti-androgenic activity of phthalates, which disrupts fetal testosterone synthesis. frontiersin.org
Key abnormalities observed in animal studies include:
Reduced Anogenital Distance (AGD): A shorter AGD in male offspring is a common finding in studies of various phthalates, including the closely related diisoheptyl phthalate (DIHP). industrialchemicals.gov.aufrontiersin.org This is considered a sensitive biomarker for androgen deficiency. frontiersin.org
Cryptorchidism (Undescended Testes): Prenatal exposure to phthalates has been linked to an increased incidence of cryptorchidism in male offspring. cansa.org.zat3db.ca
Hypospadias (Abnormal Urethral Opening): This condition, where the opening of the urethra is not at the tip of the penis, is another malformation associated with prenatal phthalate exposure. cansa.org.zat3db.ca
Studies on diisoheptyl phthalate have shown that it can cause ectopic testes (testes in an abnormal location). industrialchemicals.gov.au The collection of these symptoms—reduced AGD, cryptorchidism, and hypospadias—is a hallmark of the developmental toxicity associated with many phthalates. nih.gov
Lactational Development and Growth
The effects of this compound on lactational development and growth are not well-documented in dedicated studies. However, research on the related compound di-n-hexyl phthalate (DnHP) showed evidence of reduced weight gain during lactation in the second generation of offspring in a two-generation study. researchgate.net This suggests that exposure to certain phthalates could potentially impact postnatal growth through lactation. Phthalates can be transferred from mother to infant via breast milk. researchgate.net
Long-term Neurodevelopmental Outcomes in Offspring
Research into the long-term neurodevelopmental effects of in utero exposure to phthalates, including this compound (DIHP), suggests potential impacts on the developing brain. Phthalates are known to cross the placental barrier, leading to fetal exposure. This exposure during critical windows of brain development can interfere with several neurodevelopmental processes. Animal studies on structurally similar phthalates provide insights into the potential neurotoxic effects of DIHP.
Gestational exposure to certain phthalates has been linked to alterations in brain morphology and cognitive function in rodent offspring. For instance, studies on Di(2-ethylhexyl) phthalate (DEHP) have shown that in utero exposure can lead to deficits in spatial memory and learning in adult male rats. These functional impairments were accompanied by changes in gene expression profiles in the neonatal rat brain. Concerns about the impact of phthalate exposure on neurodevelopment are supported by findings that these compounds can alter the levels of key neurotransmitter precursors important for brain development in newborns.
Epidemiological studies in humans have also explored the association between prenatal phthalate exposure and neurodevelopmental outcomes in children, although the results have been inconsistent and sometimes sex-specific. Some studies have reported associations between prenatal exposure to certain phthalates and poorer cognitive and motor development, as well as behavioral problems. For example, higher prenatal concentrations of some low-molecular-weight phthalates have been linked to increased hyperactivity, attention problems, and anxiety in adolescents. Conversely, other studies have found null associations or sex-specific effects, where boys and girls are affected differently. The complexity of these findings highlights the need for further research to fully understand the long-term consequences of prenatal exposure to specific phthalates like DIHP on human neurodevelopment.
Table 1: Summary of Research on Phthalate Exposure and Neurodevelopmental Outcomes
| Study Type | Phthalate(s) Studied | Key Findings | Citation |
| Animal (Rat) | Di(2-ethylhexyl) phthalate (DEHP) | In utero exposure resulted in spatial memory and learning deficits in adult male offspring; altered gene expression in neonatal brain. | |
| Animal (Rodent) | General Phthalates | Developmental exposure can alter morphology and cognitive function related to the hippocampus, cortex, and amygdala. | |
| Human (Cohort Study) | Low-molecular-weight phthalates | Higher prenatal concentrations associated with more self-reported hyperactivity, attention problems, and anxiety at age 16. | |
| Human (Review) | General Phthalates | Prenatal exposure may be associated with altered behavioral, cognitive, and psychomotor outcomes in children. | |
| Human (Recent Study) | General Phthalates | Prenatal phthalate levels were associated with lower levels of key neurotransmitter precursors in newborns. |
Endocrine Disrupting Properties of this compound
This compound (DIHP) is recognized as an endocrine-disrupting chemical (EDC). EDCs are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The endocrine-disrupting properties of DIHP, like other phthalates, are primarily attributed to its ability to interfere with hormone synthesis and action.
Interference with Hormonal Homeostasis
DIHP has been shown to significantly interfere with hormonal homeostasis, particularly with the synthesis of testosterone. Studies in animal models have demonstrated that gestational exposure to DIHP leads to a reduction in fetal testosterone production. This anti-androgenic activity is a key concern, as adequate testosterone levels are crucial for the normal development of the male reproductive tract.
The mechanism by which DIHP disrupts testosterone synthesis involves the downregulation of key genes and proteins in the steroidogenesis pathway within the fetal Leydig cells of the testes. This interference can lead to a cascade of effects, including reduced anogenital distance (AGD) in male offspring, a sensitive marker of androgen action during development. The reduction in testosterone synthesis is a dose-dependent effect, with higher exposures leading to more significant decreases in hormone levels.
Modulation of Gene Expression Related to Endocrine Function
A primary mechanism by which DIHP disrupts endocrine function is through the modulation of gene expression. Research has shown that gestational exposure to DIHP down-regulates the expression of multiple key genes involved in testosterone synthesis in the fetal testes.
These genes include:
Steroidogenic acute regulatory protein (StAR): Facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.
Cytochrome P450 side-chain cleavage enzyme (Cyp11a1): Catalyzes the conversion of cholesterol to pregnenolone (B344588).
3β-hydroxysteroid dehydrogenase (Hsd3b1): Involved in the conversion of pregnenolone to progesterone.
Cytochrome P450 17α-hydroxylase/17,20-lyase (Cyp17a1): A key enzyme in the synthesis of androgens.
17β-hydroxysteroid dehydrogenase (Hsd17b3): Catalyzes the conversion of androstenedione (B190577) to testosterone.
Luteinizing hormone/chorionic gonadotropin receptor (Lhcgr): The receptor for LH, which stimulates testosterone production.
In addition to these steroidogenic genes, DIHP has also been found to down-regulate the expression of Insulin-like factor 3 (Insl3), a gene crucial for testis descent, and Desert hedgehog (Dhh), a gene important for fetal Leydig cell development. The downregulation of these genes provides a molecular basis for the observed anti-androgenic effects of DIHP.
Table 2: Genes Modulated by this compound (DIHP) Exposure
| Gene | Function | Effect of DIHP Exposure | Citation |
| StAR | Cholesterol transport for steroidogenesis | Down-regulation | |
| Cyp11a1 | Steroidogenesis | Down-regulation | |
| Hsd3b1 | Steroidogenesis | Down-regulation | |
| Cyp17a1 | Steroidogenesis | Down-regulation | |
| Hsd17b3 | Testosterone synthesis | Down-regulation | |
| Lhcgr | LH receptor, stimulates testosterone production | Down-regulation | |
| Insl3 | Testis descent | Down-regulation | |
| Dhh | Fetal Leydig cell development | Down-regulation |
Immunotoxicity Research on Phthalate Esters (General Relevance to this compound)
Research on various phthalate esters has revealed their potential to modulate the immune system, a property known as immunotoxicity. Since this compound (DIHP) shares structural similarities with other phthalates, the findings from general phthalate immunotoxicity research are considered relevant to understanding its potential effects on the immune system. Phthalates can act as adjuvants, meaning they can enhance the immune response to an allergen. This has led to investigations into their potential role in the increasing prevalence of allergic diseases.
The immunomodulatory effects of phthalates are complex and can vary depending on the specific phthalate, the dose, and the context of the exposure. Studies have shown that phthalates can influence both the innate and adaptive branches of the immune system. For instance, some phthalates have been found to alter the function of key immune cells such as macrophages, dendritic cells, and T lymphocytes. This can result in changes in the production of cytokines, which are signaling molecules that play a crucial role in regulating immune responses.
Mechanisms of Immunomodulation
The mechanisms through which phthalates exert their immunomodulatory effects are multifaceted and are still being actively researched. Several key pathways have been identified:
Cytokine Dysregulation: Phthalates can alter the production of various cytokines. For example, some studies have shown that certain phthalates can suppress the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) by macrophages, while simultaneously upregulating the expression of others like interleukin-6 (IL-6). This imbalance in cytokine production can disrupt the normal inflammatory response and immune cell communication.
Interaction with Immune Cell Receptors: Phthalates can interact with receptors on immune cells, thereby influencing their function. For example, some phthalates can bind to peroxisome proliferator-activated receptors (PPARs), which are known to play a role in regulating inflammation. The activation of PPARs can lead to anti-inflammatory effects in some contexts.
Oxidative Stress: Some studies suggest that phthalates can induce oxidative stress in immune cells. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This can lead to cellular damage and has been linked to the activation of inflammatory pathways.
Modulation of T-helper Cell Differentiation: Phthalates may influence the differentiation of T-helper (Th) cells into different subtypes, such as Th1, Th2, and Th17 cells. An imbalance in these cell populations is associated with various immune-related disorders, including allergies and autoimmune diseases.
It is important to note that the immunomodulatory effects of phthalates can be complex, with some studies reporting pro-inflammatory effects and others showing anti-inflammatory or immunosuppressive activity. The specific outcome likely depends on a variety of factors, including the chemical structure of the phthalate, the dose and timing of exposure, and the individual's genetic susceptibility.
Table 3: Potential Mechanisms of Phthalate Immunomodulation
| Mechanism | Description | Potential Outcome | Citation |
| Cytokine Dysregulation | Altered production of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10). | Disrupted immune signaling and inflammatory response. | |
| Receptor Interaction | Binding to and activation of receptors on immune cells, such as PPARs. | Modulation of inflammatory pathways. | |
| Oxidative Stress | Induction of an imbalance between reactive oxygen species and antioxidants. | Cellular damage and activation of inflammatory responses. | |
| Apoptosis | Induction of programmed cell death in immune cells, particularly lymphocytes. | Immunosuppression. | |
| T-helper Cell Differentiation | Influencing the balance of Th1, Th2, and other T-helper cell subsets. | Skewing of the immune response towards allergic or autoimmune profiles. |
Carcinogenicity Assessments of this compound
The carcinogenic potential of this compound (DIHP) has not been definitively established due to a lack of direct, long-term studies. industrialchemicals.gov.au Assessments of its carcinogenicity primarily rely on genotoxicity data and comparisons with other phthalates, though these comparisons are often considered insufficient for a conclusive evaluation. industrialchemicals.gov.auindustrialchemicals.gov.au
Currently, there are no long-term carcinogenicity studies available for DIHP in animals or epidemiological studies in humans. industrialchemicals.gov.au Consequently, major international health and toxicology bodies have not classified DIHP regarding its carcinogenicity to humans. For instance, the International Agency for Research on Cancer (IARC) does not list DIHP as a carcinogen. nih.gov The European Chemicals Agency (ECHA) has identified DIHP as a Substance of Very High Concern (SVHC), but this is due to its reproductive toxicity, not carcinogenicity. nih.goveuropa.euchemsafetypro.com
Genotoxicity tests, which assess a substance's ability to damage genetic material and can indicate carcinogenic potential, have been conducted for DIHP. Available in vitro studies have generally shown negative results. industrialchemicals.gov.au For example, DIHP tested negative in a mouse micronucleus assay, an in vivo test for genetic damage. industrialchemicals.gov.aubenchchem.com It was also found to be non-mutagenic in Salmonella typhimurium assays (Ames test). benchchem.com Considering the negative results for DIHP and the broader negative genotoxicity profile of phthalates with similar molecular weights, DIHP is generally considered unlikely to be genotoxic. industrialchemicals.gov.au
Evaluation of Carcinogenic Potential and Evidence Gaps
The evaluation of DIHP's carcinogenic potential is significantly hampered by major evidence gaps, the most critical being the complete absence of chronic toxicity and carcinogenicity studies. industrialchemicals.gov.au Without long-term animal bioassays, it is not possible to determine if prolonged exposure to DIHP could lead to the development of tumors.
Regulatory and scientific bodies have noted that extrapolating the carcinogenic potential of DIHP from other phthalate compounds is difficult and potentially unreliable. industrialchemicals.gov.au While some phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been shown to cause liver tumors in rodents, the mechanism often involves peroxisome proliferation, a process to which rodents are particularly sensitive. turi.orgwho.intwho.int There is ongoing debate about the relevance of this specific mechanism to humans, making direct read-across from compounds like DEHP to DIHP problematic. turi.orgwho.int
The primary evidence gaps in the carcinogenicity assessment of DIHP include:
Lack of Chronic/Carcinogenicity Studies: No dedicated long-term studies have been performed to assess the carcinogenic effects of DIHP. industrialchemicals.gov.au
Insufficient Data for Extrapolation: There is insufficient testing on other structurally similar phthalates to confidently extrapolate carcinogenic potential to DIHP. industrialchemicals.gov.auindustrialchemicals.gov.au
Limited Human Data: There is no information available regarding potential carcinogenic effects in human populations exposed to DIHP.
The available genotoxicity data for this compound is summarized in the table below.
| Assay Type | Test System | Result | Reference |
|---|---|---|---|
| In vivo Micronucleus Assay | Mouse | Negative | industrialchemicals.gov.aubenchchem.com |
| Bacterial Reverse Mutation Assay (Ames test) | Salmonella typhimurium | Negative | benchchem.com |
Exposure Pathways and Assessment of Diisohexyl Phthalate
Sources and Environmental Distribution
Diisohexyl phthalate (B1215562) (DIHP) is a synthetic chemical and a member of the phthalate ester family. industrialchemicals.gov.au Like other phthalates, it is primarily used as a plasticizer to increase the flexibility and durability of various plastic products. nih.govafirm-group.com Human exposure to DIHP can occur through its presence as a component in commercial di-iso-nonylphthalate (DINP) and through the migration from consumer products where it has limited use. nih.gov
Indoor environments are significant sources of exposure to phthalates, including DIHP, due to their use in a wide array of building materials and consumer goods. Phthalates are not chemically bound to the plastic matrix and can leach, evaporate, or abrade from products, contaminating indoor air and settling in dust. afirm-group.comwikipedia.org
House dust is considered a primary reservoir for many phthalates. canada.ca Studies have consistently shown that indoor dust contains a mixture of phthalates, often at concentrations significantly higher than in outdoor environments. researchgate.net For instance, a review of studies from North America, Europe, and Asia found mean total concentrations of six common phthalates in settled dust to be 500.02 µg/g, 580.12 µg/g, and 945.45 µg/g, respectively. romj.org While specific data for DIHP is less common, the general trend for high-molecular-weight phthalates is a strong presence in dust. wikipedia.org
Phthalates are also present in indoor air, both in the gaseous phase and bound to airborne particles. romj.org The concentration of phthalates in indoor air can be influenced by factors such as temperature, ventilation, and the number and type of phthalate-containing products present. wikipedia.org For example, PVC flooring can lead to higher indoor air concentrations of certain phthalates. wikipedia.org Analysis of indoor air has shown the presence of various phthalates, with concentrations varying depending on the specific compound and location. romj.orgoaepublish.com
DIHP and other phthalates are utilized in a vast range of consumer products and materials, leading to widespread potential for human exposure. nih.govepa.gov They are key components in making polyvinyl chloride (PVC) flexible, which is used in thousands of consumer goods. epa.gov
Common products that may contain phthalates include:
Building materials: Vinyl flooring, wall coverings, and electrical wiring insulation. epa.govresearchgate.net
Automotive parts: Upholstery, air filters, and battery covers. nih.govafirm-group.com
Household items: Shower curtains, tablecloths, furniture upholstery, and garden hoses. epa.gov
Packaging: Food packaging materials and plastic films. researchgate.netacs.orgobservatoireprevention.org
Personal care products: Some cosmetics, lotions, shampoos, and hair sprays may use low-molecular-weight phthalates to preserve fragrances. epa.govobservatoireprevention.org
Children's products: Toys, raincoats, and some childcare articles have historically contained phthalates, although restrictions are now in place for certain types. epa.govmeasurlabs.com
DIHP, specifically, is used in the production of plastisols which are then used in manufacturing automobile parts. nih.gov It can also be found as a component of other commercial phthalate mixtures. nih.gov The presence of phthalates in packaging for consumer and children's products is also a source of exposure. wa.gov
Diet is considered a major route of exposure to many phthalates for the general population. epa.govacs.orgepa.gov Phthalates can migrate from food contact materials into food, particularly fatty foods, due to their lipophilic nature. wikipedia.orgacs.org
Key dietary exposure pathways include:
Food Packaging: Phthalates can leach from plastic packaging, such as PVC films, into the food they contain. researchgate.netacs.org
Food Processing Equipment: Conveyor belts, tubing, and gloves used in food processing and preparation can be sources of phthalate contamination. wikipedia.org
Agricultural Practices: The use of plastics in agriculture can lead to the presence of phthalates in fruits and vegetables. acs.org
Studies have detected various phthalates in a wide range of food items, including dairy products, meat, fish, oils, and grains. acs.orgnih.gov For example, one study found di(2-ethylhexyl) phthalate (DEHP) to be the most frequently detected phthalate in food samples. nih.gov The concentration of phthalates can vary significantly even within the same food group. nih.gov
Occupational exposure to DIHP and other phthalates can occur in industrial settings where these chemicals are manufactured or used in production processes. nih.gov Workers in the plastics industry are among those with the highest potential for exposure. nih.gov
Identified occupational exposure scenarios include:
Manufacturing: Workers involved in the synthesis of DIHP and other phthalates. nih.gov
Plastics Production: Individuals working in facilities that produce flexible PVC and other plastics, where phthalates are used as plasticizers. nih.govnih.gov This can involve tasks such as operating extruders and handling raw materials. nih.gov
Product Manufacturing: Workers in industries that use phthalate-containing materials, such as the manufacturing of automotive parts, coated textiles, and cables. nih.govnih.gov
Exposure in these settings can occur through inhalation of airborne phthalates and dermal contact with contaminated surfaces or materials. nih.gov While air levels of some phthalates in occupational settings have been found to be generally low, biomonitoring studies have confirmed occupational exposure in some workers. nih.gov
Human Biomonitoring of Diisohexyl Phthalate and its Metabolites
Human biomonitoring involves the measurement of a chemical or its metabolites in biological samples to assess exposure. umweltbundesamt.de For non-persistent chemicals like phthalates, which are rapidly metabolized and excreted, urine is the preferred matrix for biomonitoring as metabolites are found in higher concentrations than in blood. umweltbundesamt.denih.govnih.gov
Following exposure, phthalates are quickly metabolized in the body. researchgate.net The initial step is the hydrolysis of the diester to its monoester metabolite. nih.gov These primary monoesters can then undergo further oxidative metabolism to form secondary metabolites. researchgate.net The measurement of these urinary metabolites provides a reliable indication of recent exposure to the parent phthalate. nih.gov
Researchers have analyzed various biological fluids to quantify exposure to phthalates, including DIHP and its metabolites.
Urine: Urine is the most common and reliable biological matrix for assessing phthalate exposure. nih.govmdpi.com Studies consistently measure phthalate metabolites in urine to determine exposure levels in the general population and in occupationally exposed groups. epa.govresearchgate.net Urinary concentrations of phthalate metabolites are generally much higher than in other bodily fluids. nih.gov
Blood: Phthalates and their metabolites can be measured in blood (serum or plasma), providing a snapshot of the circulating levels of these compounds. nih.govresearchgate.net However, concentrations in blood are often much lower compared to urine, and the collection process is more invasive and prone to contamination. nih.govmdpi.com
Amniotic Fluid: The presence of phthalates in amniotic fluid demonstrates that these chemicals can cross the placental barrier, indicating in-utero exposure. nih.govmdpi.com Studies have detected phthalate metabolites in amniotic fluid samples. nih.gov
Breast Milk: Phthalates have been detected in human breast milk, signifying another potential exposure route for infants. nih.govbcerp.org The concentrations of phthalate monoesters in breast milk have been reported in several studies, with levels varying among individuals and populations. bcerp.org
Semen: Phthalate metabolites have also been measured in semen, suggesting that the male reproductive system can be exposed to these compounds. nih.govresearchgate.net However, the concentrations of many phthalate metabolites in semen are often low. nih.gov
Analysis in Non-invasive Matrices: Hair and Nails
The assessment of human exposure to phthalates, including this compound (DIHP), traditionally relies on the analysis of urine samples. However, urine reflects only recent exposure, typically within the last 24 to 48 hours. su.se To capture a longer exposure window of weeks to months, researchers have explored the use of non-invasive matrices like hair and nails. su.senih.gov
Studies have shown that phthalate metabolites can be detected in both hair and nails. nih.govfrontiersin.org For instance, a Norwegian study detected various phthalate metabolites in both urine and nail samples from 61 adults. su.se While the primary monoesters of some phthalates were found in higher concentrations in nails, the secondary oxidative metabolites of others were more abundant in urine. su.se This suggests that different matrices may preferentially accumulate different types of metabolites. A moderate positive correlation was found between the levels of monoethyl phthalate (MEP) in urine and nails, indicating that nails can be a useful biomarker for assessing exposure to its parent compound, diethyl phthalate (DEP). su.seresearchgate.net
Hair analysis has also been investigated as a tool for long-term exposure assessment. nih.gov Animal studies have demonstrated a dose-dependent relationship between exposure to certain phthalates and the concentration of their metabolites in hair. nih.govfrontiersin.org A scoping review of studies published between 2000 and 2024 concluded that hair may be a more suitable non-invasive matrix than nails for assessing long-term exposure to phthalate acid esters (PAEs). nih.govfrontiersin.org However, the review also highlighted the lack of standardized methods for sample preparation and analysis, which needs to be addressed for broader application. nih.govfrontiersin.org
Temporal Variability and Exposure Markers in Epidemiological Studies
Understanding the temporal variability of exposure is crucial for the design and interpretation of epidemiological studies. nih.gov Phthalate metabolite concentrations in urine can fluctuate significantly over short periods due to variations in diet, product use, and individual metabolism. nih.gov This variability can lead to misclassification of exposure levels if only a single spot urine sample is used. nih.govresearchgate.net
Studies examining the temporal variability of various phthalate metabolites have reported a wide range of intraclass correlation coefficients (ICCs), which measure the reliability of a single measurement over time. Metabolites of shorter-chain phthalates, such as DEP and dibutyl phthalate (DBP), tend to have higher ICCs (greater temporal stability) compared to those of longer-chain phthalates like di(2-ethylhexyl) phthalate (DEHP) and di-isononyl phthalate (DiNP). nih.govnih.gov This suggests that for some phthalates, a single urine sample may not accurately represent long-term exposure. nih.govresearchgate.net
For long-chain phthalates, their oxidized secondary metabolites are considered more reliable biomarkers than the primary monoesters. nih.gov This is because the monoesters of these compounds represent a smaller fraction of the total excreted metabolites. nih.gov For example, in the case of DEHP, the oxidized metabolites 5-OH-MEHP, 5-oxo-MEHP, and 5cx-MEPP are considered good exposure biomarkers. mdpi.com The selection of appropriate exposure markers and sampling strategies is therefore critical for obtaining accurate results in epidemiological research on phthalates. nih.gov
Toxicokinetics and Metabolism of this compound
Absorption and Distribution
Limited direct data exists on the toxicokinetics of this compound (DIHP). industrialchemicals.gov.au However, based on its structural similarity to other transitional phthalates like di-n-hexyl phthalate (DnHP), it is anticipated that DIHP is rapidly absorbed from the gastrointestinal tract. industrialchemicals.gov.au Following ingestion, phthalate diesters are typically hydrolyzed to their corresponding monoester and alcohol in the gut. nih.govt3db.ca This initial metabolic step is crucial as the monoester is the form that is primarily absorbed into the bloodstream. industrialchemicals.gov.au
Once absorbed, the monoester, in this case, mono-isohexyl phthalate (MiHP), is distributed throughout the body. researchgate.net Studies on analogous phthalates have not shown significant accumulation in any specific tissue over time. researchgate.netindustrialchemicals.gov.au For example, after dermal absorption of DnHP in rats, the compound was widely distributed, with no single tissue containing a high percentage of the applied dose. researchgate.net
Metabolic Pathways and Metabolite Formation
The metabolism of DIHP, like other phthalates, involves a multi-step process. nih.govt3db.ca The primary metabolic pathway begins with the hydrolysis of the diester to its monoester, mono-isohexyl phthalate (MiHP), and isohexanol. benchchem.com This reaction is catalyzed by esterases found in the gut and liver. benchchem.com
Following the initial hydrolysis, the monoester can undergo further metabolic transformations. nih.govt3db.ca These subsequent steps, part of Phase I metabolism, involve oxidation of the alkyl side chain. benchchem.com This oxidation, mediated by cytochrome P450 enzymes, can lead to the formation of hydroxylated and carboxylated metabolites. nih.govt3db.cabenchchem.com
The final stage of metabolism is Phase II conjugation, where the metabolites, particularly the monoester, are conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase. benchchem.com This process increases the water solubility of the metabolites, facilitating their excretion from the body. benchchem.com
Table 1: Key Metabolic Pathways of this compound
| Step | Enzyme/Process | Outcome |
|---|---|---|
| Hydrolysis | Esterases | Formation of mono-isohexyl phthalate (MiHP) |
| Oxidation | Cytochrome P450 | Formation of hydroxylated and carboxylated metabolites |
| Conjugation | UDP-glucuronosyltransferase | Formation of glucuronidated metabolites for excretion |
This table is based on generalized phthalate metabolism pathways and the expected metabolism of DIHP. benchchem.com
Excretion Patterns of this compound Metabolites
The excretion of DIHP metabolites is expected to follow the patterns observed for other transitional phthalates. industrialchemicals.gov.au The primary route of excretion for phthalate metabolites is through the urine. industrialchemicals.gov.aunih.govt3db.ca After metabolism and conjugation, the water-soluble metabolites are efficiently eliminated from the body. t3db.cabenchchem.com
A smaller portion of the metabolites may also be excreted in the feces. nih.govt3db.ca The extent to which the monoester is further oxidized before excretion depends on the length of the alkyl chain of the parent phthalate. nih.gov For phthalates with shorter alkyl chains, a larger proportion is excreted as the simple monoester. nih.gov For longer-chain phthalates, the oxidized secondary metabolites are the predominant forms found in urine. nih.gov Given that DIHP is a C6 phthalate, a significant portion is likely excreted as the monoester, MiHP, along with its oxidized and glucuronidated forms. industrialchemicals.gov.au
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | DIHP |
| Di-n-hexyl phthalate | DnHP |
| Mono-isohexyl phthalate | MiHP |
| Monoethyl phthalate | MEP |
| Diethyl phthalate | DEP |
| Dibutyl phthalate | DBP |
| Di(2-ethylhexyl) phthalate | DEHP |
| Di-isononyl phthalate | DiNP |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate | 5-OH-MEHP |
| Mono(2-ethyl-5-oxohexyl) phthalate | 5-oxo-MEHP |
| Mono(2-ethyl-5-carboxypentyl) phthalate | 5cx-MEPP |
| Phthalate Acid Esters | PAEs |
Analytical Methodologies for Diisohexyl Phthalate and Metabolites
Chromatographic Techniques for Detection and Quantification
The accurate detection and quantification of diisohexyl phthalate (B1215562) (DIHP) and its metabolites rely on sophisticated chromatographic techniques. These methods are essential for separating the target analytes from complex sample matrices and providing sensitive and selective measurements. The most commonly employed techniques are gas chromatography-mass spectrometry (GC-MS/MS) and high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). ccspublishing.org.cn
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of phthalates, including DIHP. gcms.cz It offers high separation efficiency and, when coupled with tandem mass spectrometry (MS/MS), provides excellent selectivity and sensitivity for identifying and quantifying analytes even at trace levels. researchgate.net The use of GC-MS is advantageous due to its simplicity, speed, and cost-effectiveness. gcms.cz
The selection of an appropriate GC column is critical because the structural similarities among different phthalates can complicate their identification and quantification. gcms.cz Many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, making the chromatographic separation of coeluting phthalates challenging. gcms.cz To address this, various stationary phases have been evaluated to optimize the separation of complex phthalate mixtures. For instance, Rtx-440 and Rxi-XLB columns have demonstrated superior resolution for a wide range of phthalates. gcms.cz
Recent advancements in GC-MS methodology have focused on simplifying analytical procedures. For example, methods have been developed for the analysis of phthalate metabolites that eliminate the need for a derivatization step, which is often required to increase the volatility of polar metabolites. researchgate.net This not only streamlines the workflow but also reduces the potential for sample contamination and the generation of toxic waste. researchgate.net Furthermore, to address the rising cost and scarcity of helium as a carrier gas, hydrogen has been investigated as a viable alternative for the analysis of phthalates like di(2-ethylhexyl) phthalate (DEHP), showing satisfactory sensitivity and quantitative performance without altering the mass spectral patterns. shimadzu.com
A robust GC-MS method operating in selected ion monitoring (SIM) mode can quantify a wide range of phthalates in various sample matrices without the need for derivatization. oregonstate.edu Such methods are validated by analyzing standard spiked samples to ensure accuracy and reproducibility. oregonstate.edu
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 8890 GC / 5977B MS | oregonstate.edu |
| Column | J&W Scientific DB-5MS (30m x 250µm x 0.25µm) | oregonstate.edu |
| Carrier Gas | Helium at 1.157 mL/min | oregonstate.edu |
| Inlet Temperature | 290 °C | oregonstate.edu |
| Injection Mode | Pulsed Splitless | oregonstate.edu |
| MS Mode | Scan and Selected Ion Monitoring (SIM) | oregonstate.edu |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
High-performance liquid chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of DIHP and its metabolites. ccspublishing.org.cn These techniques are particularly well-suited for a wide range of phthalates and can overcome some of the challenges associated with GC-MS, such as the thermal degradation of analytes with high boiling points. researchgate.net
HPLC methods, often utilizing reversed-phase chromatography with a C18 column, can effectively separate various phthalate esters. govst.edunih.gov UV detection is commonly employed, with wavelengths set around 225-230 nm providing good sensitivity for these compounds. govst.edunih.govmdpi.com Isocratic elution with a mobile phase like methanol-water or gradient elution with acetonitrile and a buffer can be used to achieve separation. govst.edunih.gov
LC-MS/MS has become the method of choice for the highly sensitive and selective determination of phthalate metabolites in biological samples like urine. rsc.org This technique combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry, allowing for the simultaneous measurement of multiple metabolites. rsc.org The use of precursor ion scanning, particularly targeting the characteristic phthalate fragment at m/z 149, allows for the development of non-targeted screening methods capable of detecting any phthalate ester in a sample. mdpi.com This approach enhances the specificity of the analysis and is valuable for quality control in various industries. mdpi.com
A sensitive HPLC-MS/MS method has been developed for the simultaneous determination of 18 phthalate metabolites in human urine, utilizing a core-shell column for rapid separation comparable to ultra-high-performance liquid chromatography (UHPLC) methods. rsc.org This method achieved low detection limits in the range of 0.03–1.4 ng/mL for the target analytes. rsc.org
| Parameter | Condition | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | rsc.org |
| Column | High efficiency core-shell column | rsc.org |
| Sample Preparation | Off-line solid-phase extraction (SPE) | rsc.org |
| Method Detection Limit | 0.03–1.4 ng/mL in urine for 18 metabolites | rsc.org |
| Application | Simultaneous determination of 18 phthalate metabolites in human urine | rsc.org |
Sample Preparation and Extraction Techniques for Biological and Environmental Matrices
The analysis of DIHP in complex biological and environmental samples necessitates effective sample preparation to isolate the analyte from interfering substances. nih.govresearchgate.net Given that phthalates are often present at low concentrations, these preparation steps typically include extraction and pre-concentration to ensure the analyte levels are above the instrument's limit of detection. researchgate.net
A variety of extraction techniques are employed for phthalates, with the choice of method depending on the sample matrix. researchgate.net Traditional methods like liquid-liquid extraction (LLE) use organic solvents to partition the analytes from the sample. nih.gov More modern techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME) have gained popularity due to their efficiency, reduced solvent consumption, and ease of automation. researchgate.netresearchgate.net
For instance, DLLME has been successfully used to extract phthalate monoesters from urine, using acetonitrile as a disperser solvent and chlorobenzene as an extractant. SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step, making it a time-saving and environmentally friendly option. nih.gov For solid and semi-solid samples, accelerated solvent extraction (ASE) utilizes elevated temperatures and pressures to rapidly extract analytes, significantly reducing extraction time and solvent usage compared to traditional methods. thermofisher.com
Strategies for Contamination Control in Phthalate Analysis
A significant challenge in the analysis of phthalates, including DIHP, is the pervasive background contamination from various laboratory sources. researchgate.netcdc.gov Phthalates are ubiquitous in plastic products, and contamination can arise from sampling containers, glassware, solvents, and even laboratory air. europa.euresearchgate.net This can lead to overestimated analyte concentrations or false-positive results. acgpubs.org
To mitigate this, rigorous contamination control strategies are essential. cdc.gov These strategies include:
Use of Phthalate-Free Materials: Whenever possible, laboratory equipment and consumables made of glass, stainless steel, or other non-plastic materials should be used. It's important to note that even glassware and aluminum foil can be sources of contamination and should be thoroughly cleaned. europa.eu
Solvent and Reagent Purity: High-purity solvents should be used, as even these can contain trace levels of phthalates. researchgate.net Cleaning solvents with aluminum oxide can help reduce contamination. researchgate.net
Thorough Cleaning Procedures: Glassware should be meticulously cleaned, which may include rinsing with high-purity solvents and baking at high temperatures (e.g., 450°C) to remove any organic residues. cdc.govresearchgate.net
Minimizing Exposure to Air: Since laboratory air can be a significant source of phthalate contamination, samples should be kept covered as much as possible. researchgate.net Specialized laboratory designs that avoid PVC flooring and other plastic materials can help reduce indoor air contamination. europa.eu
Procedural Blanks: The analysis of procedural blanks (samples that go through the entire analytical process without the addition of the actual sample) is crucial to monitor and correct for background contamination. researchgate.net Field blanks are also important to assess contamination during sample collection. researchgate.net
Internal Standards: The use of isotopically labeled internal standards is recommended to compensate for matrix effects and variations that may occur during sample preparation and analysis. researchgate.net
Screening studies have identified numerous sources of phthalate leaching in the laboratory, including plastic syringes, pipette tips, and filter holders. researchgate.net Therefore, careful selection and pre-cleaning of all materials that come into contact with the sample are paramount for accurate phthalate analysis. researchgate.net
Advancements in Analytical Chemistry for Phthalate Research
The field of analytical chemistry is continuously evolving, leading to more sensitive, rapid, and efficient methods for phthalate analysis. ccspublishing.org.cn While traditional chromatographic methods remain the gold standard, recent advancements have focused on improving throughput, reducing sample preparation time, and developing novel detection techniques.
One area of advancement is the development of ultra-high-performance liquid chromatography (UHPLC) methods, which use columns with smaller particle sizes to achieve faster separations and higher resolution compared to conventional HPLC. rsc.org Similarly, the use of core-shell columns in HPLC provides separation efficiency that is comparable to UHPLC. rsc.org
In the realm of sample preparation, there is a clear trend towards miniaturization and automation. Techniques like SPME and DLLME exemplify this move towards methods that are faster, use less solvent, and are more environmentally friendly. nih.govresearchgate.net The development of new sorbent materials for these techniques continues to improve their selectivity and extraction efficiency for phthalates.
Furthermore, novel sensor technologies are emerging as potential alternatives or screening tools to complement traditional chromatographic analysis. These include fluorescence-based sensors that can detect phthalates with high sensitivity. acs.org For example, a fluorescence sensor utilizing porous crystalline ribbons demonstrated a very low limit of detection for DEHP (0.03 ppb). acs.org Electrochemical sensors based on molecularly imprinted polymers have also been developed, offering the potential for real-time detection without extensive sample pretreatment. ccspublishing.org.cn These advancements in analytical chemistry are crucial for enhancing our ability to monitor phthalate exposure and conduct further research into their environmental fate and biological effects.
Epidemiological Investigations and Public Health Implications of Diisohexyl Phthalate
Associations with Reproductive Health Outcomes in Human Populations
Epidemiological research specifically investigating the direct associations between Diisohexyl phthalate (B1215562) and human reproductive health outcomes is limited. However, the broader class of phthalates, particularly those with similar structures like Di(2-ethylhexyl) phthalate (DEHP), have been the subject of numerous studies. These studies provide a basis for understanding the potential reproductive health implications of phthalate exposure.
Male Reproductive Health: Semen Quality and Hormone Levels
While direct evidence for Diisohexyl phthalate is scarce, studies on other phthalates have indicated potential adverse effects on male reproductive health. A systematic review of epidemiological evidence suggests that exposure to certain phthalates, such as DEHP and Dibutyl phthalate (DBP), may be associated with negative impacts on male reproductive outcomes. nih.gov
Research has shown inconsistent but suggestive evidence that higher urinary levels of DEHP metabolites are linked to an increase in sperm with damaged DNA, as well as a decrease in sperm concentration and motility. nih.gov Some studies have also pointed to an association between phthalate exposure and decreased sperm motility and concentration. amegroups.org Furthermore, a more consistent negative association has been observed between DEHP metabolites and testosterone (B1683101) levels in adult men. nih.gov Animal studies have also demonstrated that exposure to DEHP can lead to reduced sperm count and motility. nih.gov
Table 1: Summary of Selected Studies on Phthalate Exposure and Male Reproductive Health
| Phthalate Studied | Population | Key Findings |
| DEHP | Adult Men | Inconsistent associations with increased sperm DNA damage and decreased sperm concentration and motility. More consistent negative association with testosterone levels. nih.gov |
| DEHP, DBP | General Population | Evidence suggests that exposure may have adverse effects on male reproductive health, particularly semen quality and testosterone levels. nih.gov |
| DEHP | Mice | Exposure resulted in reduced relative testis weight, serum testosterone levels, sperm count, and motility. nih.gov |
Female Reproductive Health: Ovarian Function and Pregnancy Outcomes
Animal studies have shown that prenatal exposure to DEHP can disrupt ovarian function across multiple generations. nih.govnih.govillinois.edu In the first generation of mice exposed prenatally, researchers observed decreased folliculogenesis (the maturation of ovarian follicles) and increased levels of serum 17β-estradiol. nih.govnih.govillinois.edu Subsequent generations also showed dysregulated folliculogenesis and altered hormone levels. nih.govnih.govillinois.edu Other animal studies have indicated that certain phthalates may disrupt reproductive cycles and decrease the ability to become pregnant. news-medical.net
In humans, exposure to some phthalates has been associated with adverse pregnancy outcomes. nih.gov However, the direct impact of this compound remains an area for further investigation.
Pubertal Development and Related Disorders
The influence of this compound on pubertal development is not well-documented. However, research on other phthalates indicates a potential for disruption of normal pubertal timing. frontiersin.org Studies have shown associations between phthalate exposure and both early and delayed puberty in girls and boys. frontiersin.org
For instance, a longitudinal study of U.S. girls found that urinary concentrations of high-molecular-weight phthalates, including DEHP metabolites, were associated with later development of pubic hair. researchgate.net Conversely, other studies have suggested a link between prenatal or early childhood phthalate exposure and accelerated sexual maturation in girls. nih.gov In boys, some studies have associated prepubertal exposure to certain phthalates with altered pubertal timing. nih.gov The relationship between phthalate exposure and pubertal development is complex and may be influenced by the specific phthalate, the timing of exposure, and individual factors. frontiersin.orgresearchgate.net
Child Health and Developmental Outcomes
The direct impact of this compound on child health and development is an area with limited specific research. However, the broader class of phthalates has been studied in relation to various childhood health outcomes.
Anogenital Distance as a Biomarker of Prenatal Exposure
Anogenital distance (AGD), the distance from the anus to the genitals, is considered a sensitive marker of the prenatal androgen environment. umn.edunih.govmdpi.com A shorter AGD in males is associated with prenatal exposure to anti-androgenic substances. mdpi.com
While studies specifically on this compound are lacking, research on other phthalates has demonstrated a link between prenatal exposure and altered AGD. Multiple studies have reported an inverse association between prenatal exposure to DEHP metabolites and AGD in male newborns. umn.edunih.gov This suggests that exposure to certain phthalates during a critical window of development may interfere with the hormonal processes that govern the development of the male reproductive system. nih.gov Animal studies have also shown that prenatal exposure to DEHP can affect the AGD in male offspring across generations. mdpi.com
Table 2: Selected Studies on Prenatal Phthalate Exposure and Anogenital Distance (AGD)
| Phthalate Studied | Population | Key Findings |
| DEHP Metabolites | Newborns | Inverse association with AGD in male newborns. umn.edunih.gov |
| DEHP | Rats | Prenatal exposure affected AGD in male offspring across multiple generations. mdpi.com |
| Phthalates (general) | Male Infants | Higher gestational phthalate exposure is associated with shorter AGD. nih.gov |
Neurodevelopmental and Behavioral Associations (General Phthalates)
There is a lack of specific data on the neurodevelopmental and behavioral effects of this compound. However, a growing body of research has explored the association between prenatal and childhood exposure to various phthalates and neurodevelopmental outcomes. nih.gov
Epidemiological studies have suggested that gestational exposure to certain phthalates, including DEHP, DBP, and others, may be associated with alterations in infant and toddler physical development and parent-reported behavioral issues. nih.govnih.gov These behavioral domains include externalizing behaviors, internalizing behaviors, and autistic-like traits. nih.govnih.gov However, the findings across studies have been inconsistent regarding the specific phthalates and the affected behavioral domains. nih.govnih.gov Some research also suggests that phthalate exposure may interfere with developmental processes such as neuronal proliferation, migration, and differentiation. nih.gov
Allergy and Asthma Development (General Phthalates)
Epidemiological studies have suggested a link between exposure to phthalates, a class of chemicals widely used as plasticizers, and the development of allergic diseases such as asthma and eczema. nih.gov While the body of evidence points toward a concern, the findings are not always conclusive and can show inconsistencies for specific phthalate compounds. nih.govresearchgate.net Phthalates are considered ubiquitous environmental contaminants and endocrine-disrupting chemicals, leading to extensive research on their health effects. nih.govresearchgate.net
Observational studies in humans have found associations between phthalate exposure and various allergic outcomes, including airway, nasal, ocular, and skin-related allergic diseases. nih.govresearchgate.net However, these reported associations are often weak. researchgate.netnih.gov For instance, some research has linked the concentration of certain phthalates in household dust to a higher prevalence of atopic dermatitis and an increased risk of asthma in children. nih.gov Specifically, higher concentrations of di(2-ethylhexyl) phthalate (DEHP) in home dust have been significantly associated with doctor-diagnosed asthma. nih.gov
Experimental studies in animal models provide some support for the epidemiological findings. Rodent studies suggest that phthalates can act as adjuvants, meaning they can enhance the immune response to an allergen, inducing respiratory and inflammatory effects. nih.govresearchgate.net Furthermore, cell culture studies have demonstrated that phthalates may alter the function of both innate and adaptive immune cells. nih.govresearchgate.net Chronic exposure to DEHP at environmentally relevant levels has been shown to exacerbate allergic lung inflammation in mouse models. frontiersin.org One proposed mechanism involves the metabolite mono-(2-ethylhexyl) phthalate (MEHP), which may interfere with the differentiation of specific immune cells (dendritic cells) that play a crucial role in initiating allergic responses. frontiersin.org
Despite these findings, establishing a definitive causal relationship between phthalate exposure and the development or aggravation of allergic diseases remains challenging due to limitations in study designs and exposure assessment methods. nih.govnih.gov
Table 1: Summary of Epidemiological Findings on Phthalate Exposure and Allergic Diseases
| Phthalate Compound | Allergic Disease Outcome | Study Finding |
|---|---|---|
| Butyl benzyl (B1604629) phthalate (BBzP) | Atopic Dermatitis | Dust concentrations were significantly higher in homes of children with the condition compared to controls. nih.gov |
| Diisobutyl phthalate (DiBP) | Atopic Dermatitis | Positive correlation found between dust concentrations and prevalence in Japanese children. nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Asthma | Dust concentrations were significantly higher in homes of children with doctor-diagnosed asthma. nih.gov |
| Mono-n-butyl phthalate (MnBP) | Chronic Spontaneous Urticaria | Urinary levels of this DEHP metabolite were significantly higher in patients compared to healthy controls. nih.gov |
Cumulative Exposure and Mixture Effects of Phthalates
Humans are constantly and simultaneously exposed to a complex mixture of various phthalates from numerous sources, including consumer products, food packaging, and building materials. ewg.orgnih.govnih.gov This reality has led to the understanding that assessing the risk of single phthalates in isolation may not be protective enough for public health. acs.org Consequently, regulatory and scientific bodies are increasingly focusing on the cumulative exposure and combined effects of phthalate mixtures. nih.govepa.gov
The rationale for a cumulative risk approach is based on the evidence that many phthalates can cause similar adverse health effects, particularly on the male reproductive system, by acting through a similar antiandrogenic mechanism. nih.govepa.gov When these chemicals are present together in the body, their individual effects can add up, potentially leading to adverse outcomes even at exposure levels that would be considered safe for each individual chemical. oup.com This concept is known as dose addition. nih.gov Evidence supports the use of dose addition as a reasonable approximation for estimating the cumulative risk posed by phthalates and other antiandrogens. nih.gov
Research on phthalate mixtures has demonstrated additive effects in suppressing fetal testosterone production in animal studies. oup.com Such studies show that a mixture of five different phthalates can have an additive effect, and these effects can occur at concentrations where individual phthalates show no significant impact. oup.com Human studies also support the need for a cumulative risk approach. A 2014 assessment by the Consumer Product Safety Commission's Chronic Hazard Advisory Panel concluded that a significant percentage of pregnant women in the U.S. were at an increased risk for adverse male reproductive tract development effects due to cumulative exposure to five specific phthalates. acs.org
Beyond reproductive effects, daily exposure to phthalate mixtures is a risk factor for female reproductive health, with links to impaired ovarian and uterine function, and adverse pregnancy outcomes. nih.gov The study of these mixture effects is crucial because most experimental animal studies have historically focused on single phthalate exposures, which does not reflect real-world human exposure scenarios. nih.gov
Table 2: Phthalates Frequently Assessed for Cumulative Risk
| Phthalate | Abbreviation | Common Health Endpoint for Cumulative Assessment |
|---|---|---|
| Di(2-ethylhexyl) phthalate | DEHP | Anti-androgenicity, Male Reproductive Development epa.gov |
| Dibutyl phthalate | DBP | Anti-androgenicity, Male Reproductive Development epa.gov |
| Butyl benzyl phthalate | BBP | Anti-androgenicity, Male Reproductive Development epa.gov |
| Diisobutyl phthalate | DIBP | Anti-androgenicity, Male Reproductive Development epa.gov |
| Dicyclohexyl phthalate | DCHP | Anti-androgenicity, Male Reproductive Development epa.gov |
| Diisononyl phthalate | DINP | Anti-androgenicity, Male Reproductive Development epa.gov |
Risk Assessment Frameworks and Hazard Identification for this compound
Regulatory agencies employ comprehensive risk assessment frameworks to evaluate the potential harm posed by chemical substances to human health and the environment. nih.gov For chemicals like phthalates, the U.S. Environmental Protection Agency (EPA) utilizes the Toxic Substances Control Act (TSCA) to conduct these evaluations. epa.gov This process traditionally looked at single chemicals but is evolving to incorporate cumulative risk assessment for chemicals with similar health effects, such as phthalates. epa.gov
The risk evaluation process under TSCA generally involves several key steps:
Scoping: Defining the hazards, exposures, conditions of use, and potentially exposed or susceptible subpopulations to be considered. epa.gov
Hazard Assessment: Identifying the types of adverse health or environmental effects a chemical can cause. acs.org
Exposure Assessment: Determining the extent of human and environmental exposure to the chemical under its various conditions of use. acs.org
Risk Characterization: Integrating the hazard and exposure assessments to conclude whether an "unreasonable risk" exists. acs.org
Risk Determination: Making a final decision on whether the chemical presents an unreasonable risk of injury to health or the environment. acs.org
Hazard Identification for this compound (DIHP)
Hazard identification for this compound (DIHP) relies on data from studies of the chemical itself, as well as "read-across" data from structurally similar phthalates, such as di-n-hexyl phthalate (DnHP) and other "transitional" phthalates like DBP and DEHP.
Based on available data and classifications, DIHP is identified as a reproductive toxicant. nih.gov Phthalate esters, as a class, are recognized as endocrine disruptors that can decrease fetal testis testosterone production. nih.gov The primary health hazard associated with DIHP is its potential to damage fertility and harm the unborn child. nih.gov While no long-term carcinogenicity studies were available for DIHP specifically, it is generally considered unlikely to be genotoxic based on in-vitro tests and the profile of similar phthalates.
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Reproductive toxicity | May damage fertility; May damage the unborn child | H360FD | Danger |
Source: PubChem CID 8970 nih.gov
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | DIHP |
| Di(2-ethylhexyl) phthalate | DEHP |
| Dibutyl phthalate | DBP |
| Butyl benzyl phthalate | BBP |
| Diisobutyl phthalate | DIBP |
| Dicyclohexyl phthalate | DCHP |
| Diisononyl phthalate | DINP |
| Mono-(2-ethylhexyl) phthalate | MEHP |
| Mono-n-butyl phthalate | MnBP |
Emerging Research Areas and Future Directions for Diisohexyl Phthalate Studies
Integrated Omics Approaches in Diisohexyl Phthalate (B1215562) Toxicology
To understand the complex biological effects of diisohexyl phthalate, researchers are increasingly turning to integrated "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a broad-spectrum analysis of the molecular changes that occur within an organism following exposure. mdpi.com By combining these different data streams, scientists can build a more complete picture of the pathways and processes affected by this compound. sciopen.com
While specific omics studies on this compound are still emerging, the methodology has been applied to other phthalates like di(2-ethylhexyl) phthalate (DEHP), providing a roadmap for future DIHP research. mdpi.comresearchgate.net For instance, studies on DEHP have utilized transcriptomics, proteomics, and lipidomics to reveal alterations in gene and protein expression, as well as changes in lipid metabolism in organisms like zebrafish embryos. mdpi.com These integrated approaches can help identify key molecular initiating events and adverse outcome pathways, offering a mechanistic understanding of toxicity.
Future research on this compound will likely involve similar multi-omics strategies to elucidate its specific biological impacts. This could include examining changes in gene expression in the liver, a primary site of phthalate metabolism, or identifying shifts in the proteome of reproductive tissues. mdpi.com
Computational Toxicology and Predictive Modeling for this compound Effects
Computational toxicology and predictive modeling are becoming indispensable tools in chemical risk assessment, offering a way to forecast the potential toxicity of substances like this compound without extensive animal testing. ubbcluj.ro These in silico methods utilize computer models to predict a chemical's properties and biological activity based on its structure. berkeley.edu
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. berkeley.edu These models identify correlations between a chemical's molecular structure and its toxicological effects. For phthalates, QSAR models can be used to predict various endpoints, including endocrine activity and potential for bioaccumulation. benchchem.com For example, computational models have predicted that this compound is a strong bee toxicant. benchchem.comresearchgate.net
Researchers can also use computational tools to screen for potential alternatives to this compound, prioritizing those with a lower predicted toxicity. benchchem.com By analyzing molecular descriptors, such as steric and electronic properties, it's possible to guide the development of safer alternatives. benchchem.com While computational predictions require experimental validation, they are a valuable and efficient way to prioritize chemicals for further testing and to reduce reliance on animal studies. ubbcluj.ro
Development of Novel In Vitro and Alternative Animal Models for this compound Research
To reduce and replace traditional animal testing, researchers are developing and utilizing novel in vitro (test-tube) and alternative animal models to study the effects of this compound. These models offer a more targeted and often more humane way to investigate specific toxicological questions.
In Vitro Models: Advanced in vitro models, such as three-dimensional (3D) organoids and cell cultures, are being used to mimic the structure and function of human organs. sciopen.com These systems can provide valuable insights into the cellular and molecular mechanisms of this compound toxicity. For instance, cell-based reporter gene assays can be used to assess the endocrine activity of phthalates and their alternatives. rsc.org
Alternative Animal Models: The use of alternative animal models, such as the nematode Caenorhabditis elegans and the zebrafish (Danio rerio), is also on the rise. These organisms have several advantages for toxicological research, including rapid development, genetic tractability, and transparent bodies that allow for easy observation of internal organs.
Caenorhabditis elegans : This small nematode is a powerful model for studying the effects of chemicals on development, reproduction, and neurotoxicity. nih.govresearchgate.net Studies on other phthalates, like DEHP, have used C. elegans to investigate reproductive toxicity and neurobehavioral effects. researchgate.netplos.org
Danio rerio (Zebrafish) : Zebrafish embryos are a well-established model for developmental toxicity studies. medcraveonline.commdpi.com Their rapid, external development allows researchers to observe the effects of chemical exposure on organ formation in real-time. medcraveonline.com Studies with other phthalates have used zebrafish to examine a range of effects, including reproductive and developmental alterations, and impacts on the thyroid endocrine system. plos.orgnih.gov
These alternative models, in conjunction with computational and omics approaches, are providing a more comprehensive and ethically responsible framework for evaluating the potential risks of this compound.
Research on Phthalate Alternatives and Risk Mitigation Strategies
In response to concerns about the potential health effects of certain phthalates, there is a growing body of research focused on identifying and developing safer alternatives. berkeley.educhemsec.org This research is driven by the principle of "green chemistry," which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com
A variety of non-phthalate plasticizers are being investigated and are increasingly used in consumer products. chemanager-online.com Some of the most common alternatives include:
Dioctyl terephthalate (B1205515) (DEHT/DOTP) : A terephthalate that is isomeric with DEHP and is a popular non-phthalate plasticizer. chemsec.orgwikipedia.orggst-chem.com
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) : A hydrogenated version of diisononyl phthalate (DINP) that is frequently used in Europe. chemsec.orgwikipedia.org
Trimellitates : These are often used in applications requiring heat resistance. chemsec.org
Citrates : Used in applications that require non-toxic and biodegradable additives. eupegypt.com
Bio-based plasticizers : Derived from renewable sources like vegetable oils. eupegypt.comumd.edu
The development of these alternatives is a key risk mitigation strategy. By replacing potentially hazardous phthalates with safer substitutes, manufacturers can reduce consumer exposure and environmental contamination. chemsec.org
Table of Alternatives to Phthalates
| Alternative Plasticizer | Abbreviation | Key Characteristics |
| Dioctyl terephthalate | DEHT/DOTP | Popular non-phthalate plasticizer. chemsec.orgineris.fr |
| 1,2-Cyclohexane dicarboxylic acid diisononyl ester | DINCH | Frequently used in Europe. chemsec.orgineris.fr |
| Tris(2-ethylhexyl) trimellitate | TOTM | Used for heat resistance. chemsec.orgeupegypt.com |
| Epoxidized soybean oil | ESBO | Used as a plasticizer and stabilizer. chemsec.org |
| Acetyl tributyl citrate | ATBC | Used in cosmetic products and PVC applications. ineris.fr |
Q & A
Basic Question: What validated analytical methods are recommended for detecting DIHXP in environmental samples (e.g., dust, polymers)?
Answer:
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for detecting DIHXP in complex matrices. A validated protocol involves using isotope-labeled internal standards (e.g., DEP-D4) to correct matrix effects and ensure quantification accuracy. For indoor dust samples, extraction with hexane, followed by purification via silica gel chromatography, achieves recovery rates >85% with a detection limit of 1.85 ng/g . Ensure column selection (e.g., DB-5MS) optimizes separation of DIHXP from co-eluting phthalates like dihexyl phthalate (DHxP).
Basic Question: What are the key toxicity endpoints identified for DIHXP in preclinical studies?
Answer:
DIHXP demonstrates reproductive toxicity and potential endocrine disruption. In female B6C3F1 mice, dermal exposure (6 hours/day, 5 days/week for 2 weeks) to undiluted DIHXP induced elevated IgE, IL-4, and IL-13 levels, indicating immune sensitization . Chronic studies report no mutagenicity in Salmonella typhimurium assays (up to 10 mg/plate) but highlight the need for in vivo micronucleus tests to confirm genotoxicity . Prioritize OECD Guideline 442D (skin sensitization) and 451 (carcinogenicity) for hazard characterization.
Advanced Question: How can researchers resolve contradictions between DIHXP’s negative mutagenicity data and its SVHC classification for reproductive toxicity?
Answer:
Discrepancies arise from differences in test systems and endpoints. While bacterial mutagenicity assays (Ames test) are negative, SVHC classification under REACH relies on mammalian reproductive toxicity data. To reconcile results:
- Conduct comparative metabolism studies to assess species-specific activation pathways.
- Use transgenic rodent models (e.g., Tg.AC mice) to evaluate in vivo mutagenicity and hormonal disruption.
- Apply read-across methodologies to extrapolate data from structurally similar phthalates (e.g., di-n-hexyl phthalate) .
Advanced Question: What experimental design considerations are critical for assessing DIHXP’s bioaccumulation potential in aquatic ecosystems?
Answer:
- Exposure Modeling : Use log Kow values (estimated 8.44 for DIHXP) to predict partitioning into sediment and biota .
- Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna, zebrafish) at environmentally relevant concentrations (0.1–100 µg/L) over 28 days. Measure bioconcentration factors (BCFs) and hepatic enzyme induction (e.g., CYP450).
- Degradation Kinetics : Perform OECD 308 tests to quantify half-life in water-sediment systems under aerobic/anaerobic conditions. Include UV-VIS spectroscopy to track photodegradation byproducts .
Advanced Question: How can structure-activity relationship (SAR) models guide the development of safer DIHXP alternatives?
Answer:
- Molecular Descriptors : Calculate steric parameters (e.g., molar volume) and electronic properties (e.g., HOMO-LUMO gap) to predict estrogenic activity.
- In Silico Screening : Use tools like QSAR Toolbox to prioritize candidates with lower log Kow (<6) and reduced alkyl chain branching, which correlate with lower bioaccumulation .
- Validation : Synthesize top candidates (e.g., diisoheptyl terephthalate) and test endocrine disruption via OECD 455 (STTA assay) and ER/AR binding assays .
Basic Question: What regulatory frameworks mandate DIHXP’s restriction in research applications?
Answer:
DIHXP is listed on the EU REACH SVHC Candidate List (Annex XIV) due to reproductive toxicity (ECHA, 2020) and is under evaluation for inclusion in the UK REACH Authorization List . Researchers in the EU must submit authorization applications for uses exceeding 1 ton/year and adhere to strict exposure controls (e.g., fume hoods, PPE) during handling .
Advanced Question: What methodologies improve the sensitivity of DIHXP detection in human biomonitoring studies?
Answer:
- Sample Preparation : Use enzymatic hydrolysis (β-glucuronidase) to deconjugate urinary metabolites. Solid-phase extraction (SPE) with C18 cartridges enhances recovery.
- LC-MS/MS Optimization : Employ MRM transitions for DIHXP metabolites (e.g., mono-isohexyl phthalate) with a HILIC column to resolve polar intermediates.
- Quality Control : Include NIST SRM 3672 (organic contaminants in urine) for method validation .
Basic Question: What are the best practices for safe DIHXP handling in laboratory settings?
Answer:
- Storage : Keep in sealed containers in ventilated, locked cabinets away from heat sources .
- Exposure Control : Use fume hoods, nitrile gloves, and PPE (lab coat, goggles). Avoid skin contact; wash immediately with soap if exposed .
- Waste Disposal : Collect in approved containers and incinerate at >850°C to prevent toxic gas release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
